molecular formula C16H23NO2 B5795410 1-[(4-isopropylphenoxy)acetyl]piperidine

1-[(4-isopropylphenoxy)acetyl]piperidine

Cat. No. B5795410
M. Wt: 261.36 g/mol
InChI Key: GVDSNFVGBQSWAV-UHFFFAOYSA-N
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Description

1-[(4-isopropylphenoxy)acetyl]piperidine, also known as IPP or IPPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. IPP is a piperidine derivative that has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.

Mechanism of Action

The mechanism of action of 1-[(4-isopropylphenoxy)acetyl]piperidine is not fully understood, but it is believed to act as an inhibitor of certain enzymes and proteins. 1-[(4-isopropylphenoxy)acetyl]piperidine has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. 1-[(4-isopropylphenoxy)acetyl]piperidine has also been reported to inhibit the activity of monoamine oxidase, an enzyme that breaks down monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-[(4-isopropylphenoxy)acetyl]piperidine are diverse and depend on the specific target protein or enzyme. 1-[(4-isopropylphenoxy)acetyl]piperidine has been shown to increase acetylcholine levels in the brain, which may have implications for the treatment of Alzheimer's disease. 1-[(4-isopropylphenoxy)acetyl]piperidine has also been shown to increase dopamine levels in the brain, which may have implications for the treatment of Parkinson's disease. 1-[(4-isopropylphenoxy)acetyl]piperidine has been reported to have anti-inflammatory and antioxidant properties, which may have implications for the treatment of various inflammatory diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 1-[(4-isopropylphenoxy)acetyl]piperidine in lab experiments include its ease of synthesis, its diverse range of potential applications, and its relatively low cost compared to other compounds. The limitations of using 1-[(4-isopropylphenoxy)acetyl]piperidine in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action and potential side effects.

Future Directions

There are many potential future directions for research on 1-[(4-isopropylphenoxy)acetyl]piperidine. One area of research could focus on the development of 1-[(4-isopropylphenoxy)acetyl]piperidine derivatives with improved pharmacokinetic and pharmacodynamic properties. Another area of research could focus on the identification of new target proteins or enzymes for 1-[(4-isopropylphenoxy)acetyl]piperidine inhibition. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of 1-[(4-isopropylphenoxy)acetyl]piperidine.

Synthesis Methods

The synthesis of 1-[(4-isopropylphenoxy)acetyl]piperidine involves the reaction of piperidine with 4-isopropylphenol and acetyl chloride. The reaction proceeds through a nucleophilic substitution mechanism, and the final product is obtained after purification and characterization. Other methods of synthesis have also been reported, including the use of different starting materials and reaction conditions.

Scientific Research Applications

1-[(4-isopropylphenoxy)acetyl]piperidine has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, 1-[(4-isopropylphenoxy)acetyl]piperidine has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In biochemistry, 1-[(4-isopropylphenoxy)acetyl]piperidine has been used as a tool to study protein-protein interactions and enzyme kinetics. In pharmacology, 1-[(4-isopropylphenoxy)acetyl]piperidine has been evaluated for its pharmacokinetic and pharmacodynamic properties.

properties

IUPAC Name

1-piperidin-1-yl-2-(4-propan-2-ylphenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO2/c1-13(2)14-6-8-15(9-7-14)19-12-16(18)17-10-4-3-5-11-17/h6-9,13H,3-5,10-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVDSNFVGBQSWAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)N2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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